molecular formula C7H4BrFO3 B1381566 2-Bromo-3-fluoro-4-hydroxybenzoic acid CAS No. 1697589-51-7

2-Bromo-3-fluoro-4-hydroxybenzoic acid

Cat. No. B1381566
CAS RN: 1697589-51-7
M. Wt: 235.01 g/mol
InChI Key: OOODOFMNZCEPFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-fluoro-4-hydroxybenzoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used in the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid and 2-bromo-4-fluorobenzamide .


Synthesis Analysis

The synthesis of 2-Bromo-3-fluoro-4-hydroxybenzoic acid involves reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation . It can be prepared from 3-fluoro-4-methoxybenzoic acid via demethylation . The reaction is completed when the solvent is evaporated under reduced pressure .


Molecular Structure Analysis

The molecular formula of 2-Bromo-3-fluoro-4-hydroxybenzoic acid is C7H4BrFO2. It has an average mass of 219.008 Da and a monoisotopic mass of 217.937866 Da .


Chemical Reactions Analysis

The chemical reactions of 2-Bromo-3-fluoro-4-hydroxybenzoic acid involve substitutions at the benzylic position, which can be either SN1 or SN2 . It may also be used in the preparation of (S)-2-methylbutyl-3-fluoro-4-hydroxy benzoate and 4-n-alkoxy-3-fluorobenzoic acids .


Physical And Chemical Properties Analysis

2-Bromo-3-fluoro-4-hydroxybenzoic acid is a white to yellow to brown solid with a melting point of 154-158 °C . Its molecular formula is C7H4BrFO2, and it has an average mass of 219.008 Da and a monoisotopic mass of 217.937866 Da .

Scientific Research Applications

Synthesis of Biologically Active Molecules

2-Bromo-3-fluoro-4-hydroxybenzoic acid: is utilized in the synthesis of various biologically active molecules. For instance, it’s used in creating compounds like 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one and 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one . These molecules have potential applications in pharmaceuticals, where they could serve as the basis for developing new therapeutic agents.

Anti-fungal Agent Development

This compound plays a role in the development of boron-containing anti-fungal agents . These agents are particularly useful in treating conditions like onychomycosis , a common nail infection caused by fungal growth .

Organic Synthesis Research

In organic chemistry, 2-Bromo-3-fluoro-4-hydroxybenzoic acid is a valuable reagent for C-C or C-N bond formation via cross-coupling reactions. This process is crucial for generating diverse compound libraries, which are essential for the discovery of hit compounds in drug development .

Regioselective Bromination Studies

The compound is also significant in research focused on regioselective bromination . This involves the selective addition of a bromine atom to specific positions on organic molecules, which can alter their biological activity and is vital for the synthesis of various pharmaceuticals .

Safety and Hazards

2-Bromo-3-fluoro-4-hydroxybenzoic acid is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a dry, cool, and well-ventilated place .

Future Directions

2-Bromo-3-fluoro-4-hydroxybenzoic acid may be used in the preparation of (S)-2-methylbutyl-3-fluoro-4-hydroxy benzoate and 4-n-alkoxy-3-fluorobenzoic acids . It may also be used in the synthesis of bis 3-fluoro-4-hydroxybenzoates, which are potent KCa2/3 pan-inhibitors .

properties

IUPAC Name

2-bromo-3-fluoro-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO3/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOODOFMNZCEPFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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